Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Overview
Description
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from pyrrole derivatives, the compound can be synthesized via bromohydrazone intermediates . Another approach involves the formation of triazinium dicyanomethylide, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as a kinase inhibitor in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby disrupting cellular signaling pathways crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: Another kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar heterocyclic structure.
Uniqueness
Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-10-6(9)5-3-2-4-12(5)11-7/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
UPLSHEGZOIRLHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C2C(=N1)N |
Origin of Product |
United States |
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